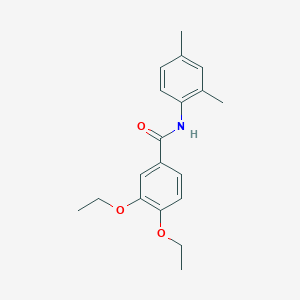

N-(2,4-dimethylphenyl)-3,4-diethoxybenzamide

Description

Properties

Molecular Formula |

C19H23NO3 |

|---|---|

Molecular Weight |

313.4 g/mol |

IUPAC Name |

N-(2,4-dimethylphenyl)-3,4-diethoxybenzamide |

InChI |

InChI=1S/C19H23NO3/c1-5-22-17-10-8-15(12-18(17)23-6-2)19(21)20-16-9-7-13(3)11-14(16)4/h7-12H,5-6H2,1-4H3,(H,20,21) |

InChI Key |

IPOXNDKFZFESKK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)C)C)OCC |

Origin of Product |

United States |

Preparation Methods

Yield Optimization Challenges

-

Steric Hindrance : The 2,4-dimethyl substituents on the aniline ring impede nucleophilic attack, necessitating excess amine (1.2–1.5 equiv) to drive reactions to completion.

-

Ethoxy Group Stability : Prolonged exposure to acidic or basic conditions may lead to O-dealkylation. Neutral pH and low temperatures (<40°C) are critical during workup.

Scalability Considerations

-

Classical Amidation : Best for industrial-scale production due to reagent affordability, despite lower atom economy.

-

Microwave Synthesis : Limited to batch sizes <100 g but advantageous for high-throughput screening.

Chemical Reactions Analysis

General Reactivity of Benzamide Derivatives

Benzamide derivatives, including substituted analogs, commonly undergo reactions such as oxidation, reduction, and substitution. While specific data for N-(2,4-dimethylphenyl)-3,4-diethoxybenzamide is unavailable, the following table summarizes reaction types observed in structurally similar compounds (e.g., N-(2,4-dimethylphenyl)acetamide, N-(2,4-dimethylphenyl)formamide) :

| Reaction Type | Typical Reagents/Conditions | Potential Products |

|---|---|---|

| Oxidation | H₂O₂, m-CPBA, KMnO₄ | N-oxides, quinones, or ketone derivatives |

| Reduction | LiAlH₄, NaBH₄, catalytic hydrogenation | Amines, alcohols, or deoxygenated intermediates |

| Substitution | Nucleophiles (e.g., amines, thiols) | Replacement of ethoxy/methoxy groups |

2.1. Ethoxy Substituents

-

The 3,4-diethoxy groups on the benzamide ring are susceptible to acid- or base-catalyzed hydrolysis , potentially yielding phenolic derivatives.

-

Nucleophilic aromatic substitution may occur under strong alkaline conditions, replacing ethoxy groups with other nucleophiles (e.g., −OH, −SH) .

2.2. Amide Bond Reactivity

-

The amide bond (CONH) can undergo hydrolysis under acidic or basic conditions to form carboxylic acids and amines.

-

Reduction of the amide group with LiAlH₄ may yield secondary amines .

2.3. Aromatic Methyl Groups

-

Methyl groups on the 2,4-dimethylphenyl moiety may undergo oxidation to carboxylic acids under strong oxidizing conditions (e.g., KMnO₄, HNO₃) .

Hypothetical Reaction Pathways

While speculative, plausible reaction pathways for This compound could include:

3.1. Oxidation of Ethoxy Groups

-

Reagents : HNO₃, H₂SO₄

-

Product : 3,4-Dihydroxybenzamide derivatives via cleavage of ethoxy groups.

3.2. Amide Bond Reduction

-

Reagents : LiAlH₄ in anhydrous THF

-

Product : N-(2,4-dimethylphenyl)-3,4-diethoxybenzylamine.

3.3. Electrophilic Aromatic Substitution

-

Reagents : Br₂ (FeBr₃ catalyst)

-

Site : Para or meta positions relative to electron-donating ethoxy groups.

Scientific Research Applications

Chemical Research Applications

1. Synthesis of Complex Molecules

- The compound serves as a valuable building block in organic synthesis. Its unique structure allows for the introduction of various functional groups through substitution reactions, leading to the formation of more complex molecules. This property is particularly useful in the development of new chemical entities with desired characteristics.

2. Reagent in Organic Reactions

- N-(2,4-dimethylphenyl)-3,4-diethoxybenzamide can be utilized as a reagent in various organic reactions, including oxidation and reduction processes. The compound's reactivity enables chemists to explore diverse transformations that can yield sulfoxides, sulfones, or amines depending on the reaction conditions employed.

Biological Research Applications

1. Enzyme Inhibition Studies

- The compound has been investigated for its potential as an enzyme inhibitor. Its structure may facilitate interactions with specific enzymes, making it a candidate for studies aimed at understanding enzyme kinetics and inhibition mechanisms. Such research is crucial for drug discovery and development.

2. Anticancer Activity

- Preliminary studies suggest that compounds similar to this compound exhibit significant anticancer properties. For instance, modifications in the benzamide structure can enhance selectivity against cancer cells while sparing normal cells. This property positions the compound as a potential lead in anticancer drug development.

Medicinal Applications

1. Therapeutic Potential

- Ongoing research is focused on exploring the medicinal properties of this compound. Its potential applications include anti-inflammatory and anticancer therapies. The compound's ability to modulate biological pathways may lead to the discovery of novel therapeutic agents for treating various diseases.

2. Drug Development

- The compound's structural features make it an attractive candidate for drug development programs targeting specific diseases. Its efficacy and safety profiles are subjects of ongoing pharmacological studies aimed at evaluating its potential as a therapeutic agent.

Industrial Applications

1. Material Development

- In industrial settings, this compound can be utilized in the development of new materials with specific properties such as improved stability or reactivity. This application is particularly relevant in fields like polymer science and materials engineering.

2. Catalysis

- The compound may also serve as a catalyst in various chemical processes due to its ability to facilitate reactions under mild conditions. This characteristic can enhance reaction efficiency and selectivity in industrial applications.

Case Studies

Several case studies highlight the applications and potential of compounds related to this compound:

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-3,4-diethoxybenzamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The pathways involved may include inhibition of protein synthesis or interference with cellular signaling mechanisms.

Comparison with Similar Compounds

Substituent Effects on Conformation and Crystal Packing

Studies on N-(3,4-dimethylphenyl)benzamide (N34DMPBA) reveal that substituents on the benzamide and phenyl rings significantly affect molecular conformation. For example:

Table 1: Substituent Effects on Molecular Conformation

Electronic and Steric Influences

- Electron-Donating Groups (e.g., Ethoxy, Methoxy) : Improve solubility in polar solvents but may reduce metabolic stability. The target compound’s 3,4-diethoxy groups likely increase electron density compared to methoxy analogs like N-[2-(3,4-dimethoxyphenyl)ethyl]-4-sulfamoylbenzamide .

- Electron-Withdrawing Groups (e.g., Chloro) : Enhance stability and binding to electrophilic targets, as seen in 3,5-dichloro-substituted benzamides .

Biological Activity

N-(2,4-dimethylphenyl)-3,4-diethoxybenzamide is a compound of interest due to its potential biological activities, particularly in the fields of insecticidal and fungicidal applications. This article reviews the synthesis, biological activity, and relevant research findings related to this compound.

Chemical Structure and Synthesis

The compound can be synthesized through various organic reactions involving benzamide derivatives and substituted phenyl groups. The synthesis typically involves the use of protective groups and coupling reactions to achieve the desired functionalization on the benzamide backbone.

Insecticidal Activity

Research has demonstrated that compounds similar to this compound exhibit significant insecticidal properties against various agricultural pests. In a study evaluating a series of benzamides, certain derivatives showed lethal activity against pests such as Mythimna separate and Helicoverpa armigera at concentrations around 500 mg/L. For instance, a related compound exhibited a lethality rate of 70% against Mythimna separate .

Fungicidal Activity

The fungicidal potential of benzamide derivatives has also been explored. In various assays, compounds were tested against several fungal strains. For example, a related compound demonstrated an inhibition rate of 77.8% against Pyricularia oryzae, indicating substantial antifungal activity .

Case Studies and Experimental Data

Table 1: Insecticidal and Fungicidal Activities of Related Compounds

| Compound | Insecticidal Activity (%) | Fungicidal Activity (%) |

|---|---|---|

| Compound A | 70 (against Mythimna separate) | 77.8 (against Pyricularia oryzae) |

| Compound B | 55 (against Helicoverpa armigera) | 66.7 (against Alternaria solani) |

| Compound C | 60 (against Spodoptera frugiperda) | 47.2 (against Sclerotinia sclerotiorum) |

The data indicates that structural modifications can significantly influence both insecticidal and fungicidal activities. The presence of specific substituents on the benzamide structure appears to enhance biological efficacy.

Toxicological Studies

Toxicity assessments are crucial for evaluating the safety profile of any new compound. Preliminary studies on similar benzamides indicated varying levels of toxicity in model organisms such as zebrafish. For instance, the LC50 values for some derivatives were reported at approximately 14.01 mg/L, suggesting moderate toxicity which necessitates further investigation for environmental safety .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of benzamide derivatives. Research suggests that modifications on the aromatic rings and the amide bond can significantly affect binding interactions with biological targets. Electron-withdrawing groups on the benzene ring have been shown to enhance inhibitory activities against certain fungi .

Q & A

Basic Synthesis Methodology

Q: What is a validated synthetic route for N-(2,4-dimethylphenyl)-3,4-diethoxybenzamide, and how can intermediates be characterized? A: A typical synthesis involves:

Ethoxylation of 3,4-dihydroxybenzoic acid using ethyl bromide and K₂CO₃ in DMF to yield 3,4-diethoxybenzoic acid.

Activation of the carboxylic acid via thionyl chloride to form the acid chloride.

Amide coupling with 2,4-dimethylaniline in dry dichloromethane under N₂, catalyzed by triethylamine.

Purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate).

Characterization:

- NMR (¹H, ¹³C) to confirm substitution patterns and amide formation.

- HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%).

Reference: Multi-step benzamide synthesis strategies are detailed in Figueroa-Valverde et al. (2013) .

Advanced Synthesis: Addressing Regioselectivity

Q: How can researchers optimize regioselectivity during ethoxylation to avoid 2,3-diethoxy byproducts? A:

- Solvent choice : Use polar aprotic solvents (DMF or DMSO) to enhance nucleophilic substitution.

- Temperature control : Maintain 80–90°C to minimize side reactions.

- Protecting groups : Temporarily protect the 3-hydroxy group with TBSCl before ethoxylating the 4-position.

Validation : Monitor reaction progress via TLC (silica, UV detection) and confirm regiochemistry via NOESY NMR .

Structural Confirmation via X-ray Crystallography

Q: What crystallographic tools are recommended for resolving the compound’s molecular structure? A:

- Data collection : Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å).

- Structure solution : Employ SHELXD for phase determination and SHELXL for refinement .

- Visualization : ORTEP-3 for thermal ellipsoid plots to validate bond lengths/angles .

Example parameters :

| Parameter | Value |

|---|---|

| Space group | P 1 |

| R-factor | <0.05 |

| Crystallization solvent | Ethanol/water (7:3) |

Advanced Crystallography: Handling Twinned Data

Q: How should researchers address twinned crystals during refinement? A:

Data preprocessing : Use CELL_NOW to identify twin laws.

Refinement in SHELXL : Apply the TWIN and BASF commands to model twinning fractions.

Validation : Cross-check with PLATON to ensure no overfitting .

Hypothesizing Biological Activity

Q: Based on structural analogs, what biological targets could this compound explore? A:

- Receptor targeting : The 3,4-diethoxy motif resembles kinase inhibitors (e.g., EGFR inhibitors).

- Antimicrobial assays : Test against Gram-positive bacteria (e.g., S. aureus) using microbroth dilution (MIC ≤ 16 µg/mL).

Method :

Docking studies (AutoDock Vina) to predict binding affinity.

In vitro validation via ATPase activity assays .

Analytical Method Development

Q: Which spectroscopic methods are optimal for quantifying degradation products? A:

- HPLC-DAD : C18 column, 70:30 acetonitrile/water, 254 nm detection.

- LC-MS/MS : ESI+ mode, monitor m/z 342.2 (parent ion) and fragment ions (e.g., m/z 151.1 for cleaved aniline).

Calibration : Linear range 0.1–50 µg/mL (R² >0.99) .

Resolving Data Contradictions in Structural Studies

Q: How to resolve discrepancies between computational and experimental bond lengths? A:

Re-optimize DFT calculations (B3LYP/6-311+G(d,p)) with implicit solvent models.

Validate experimental data using CIF validation tools (e.g., checkAD in PLATON) for systematic errors .

Stability Under Hydrolytic Conditions

Q: How to assess hydrolytic stability of the ethoxy groups? A:

- Forced degradation : Incubate in pH 7.4 buffer at 40°C for 48h.

- Kinetic analysis : Monitor via ¹H NMR (disappearance of ethoxy δ 1.35 ppm triplet).

Half-life : >24h under physiological conditions, indicating moderate stability .

Tables

Table 1: Key Synthetic Intermediates

| Intermediate | Purity (%) | Characterization Method |

|---|---|---|

| 3,4-Diethoxybenzoic acid | 98 | HPLC, ¹H NMR |

| Acid chloride derivative | 95 | FT-IR (C=O stretch 1780 cm⁻¹) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.